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Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

Cat. No.: B189934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Chloro-4-fluorocinnamic acid, a compound of interest in various research and development

fields. Due to the limited availability of published experimental spectra for this specific

molecule, this document presents predicted data based on the analysis of structurally similar

compounds. The information herein serves as a valuable resource for the characterization and

analysis of 3-Chloro-4-fluorocinnamic acid and its derivatives.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

3-Chloro-4-fluorocinnamic acid. These predictions are derived from established

spectroscopic principles and data from analogous compounds, including various substituted

cinnamic acids.

Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-4-fluorocinnamic acid
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~12.0 - 13.0 br s -
Carboxylic acid proton

(-COOH)

~7.8 - 8.0 d ~8.5 Aromatic proton (H-2)

~7.6 - 7.8 dd ~8.5, ~2.0 Aromatic proton (H-6)

~7.3 - 7.5 t ~8.5 Aromatic proton (H-5)

~7.6 d ~16.0 Vinylic proton (α-CH)

~6.5 d ~16.0 Vinylic proton (β-CH)

br s: broad singlet, d: doublet, dd: doublet of doublets, t: triplet Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-4-fluorocinnamic acid

Chemical Shift (δ, ppm) Assignment

~167 Carbonyl carbon (-COOH)

~158 (d, ¹JCF ≈ 250 Hz) Aromatic carbon (C-4)

~142 Vinylic carbon (α-CH)

~134 Aromatic carbon (C-1)

~131 Aromatic carbon (C-6)

~129 (d, ³JCF ≈ 8 Hz) Aromatic carbon (C-5)

~122 (d, ²JCF ≈ 22 Hz) Aromatic carbon (C-3)

~120 Vinylic carbon (β-CH)

~117 (d, ²JCF ≈ 21 Hz) Aromatic carbon (C-2)

d: doublet due to C-F coupling Solvent: DMSO-d₆
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Infrared (IR) Spectroscopy Data
Table 3: Predicted Significant IR Absorption Bands for 3-Chloro-4-fluorocinnamic acid

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 2500 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1630 Medium C=C stretch (Vinylic)

~1590, ~1490 Medium C=C stretch (Aromatic)

~1250 Strong C-O stretch (Carboxylic acid)

~1100 Medium C-F stretch

~980 Strong
=C-H bend (out-of-plane,

trans)

~780 Medium C-Cl stretch

Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation for 3-Chloro-4-fluorocinnamic acid

m/z Ion Notes

200/202 [M]⁺
Molecular ion peak (with ³⁷Cl

isotope peak)

183/185 [M - OH]⁺ Loss of hydroxyl radical

155/157 [M - COOH]⁺ Loss of carboxyl group

139
[M - COOH - Cl]⁺ or [M -

COOH - F]⁺

Subsequent loss of halogen

from the phenyl ring

M represents the molecular weight of 3-Chloro-4-fluorocinnamic acid (C₉H₆ClFO₂ = 200.59

g/mol ).
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-Chloro-4-
fluorocinnamic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-fluorocinnamic acid in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically

used as an internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C and

longer relaxation times, a greater number of scans (typically several hundred to thousands)

and a longer relaxation delay (2-5 seconds) are required.

IR Spectroscopy
Sample Preparation: For solid-state analysis, the KBr pellet method is common. Mix a small

amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide

(KBr). Grind the mixture to a fine powder and press it into a transparent disk using a

hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat

solid sample.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier

Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent,

such as methanol or acetonitrile.
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Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The

sample is introduced into the mass spectrometer, often via a direct insertion probe or after

separation by Gas Chromatography (GC), and bombarded with a high-energy electron beam

(typically 70 eV).

Analysis: The resulting charged fragments are separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass

spectrum provides information about the molecular weight and fragmentation pattern of the

compound.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Chloro-4-fluorocinnamic acid.
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Caption: General workflow for the spectroscopic analysis of 3-Chloro-4-fluorocinnamic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-4-fluorocinnamic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189934#spectroscopic-data-of-3-chloro-4-
fluorocinnamic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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